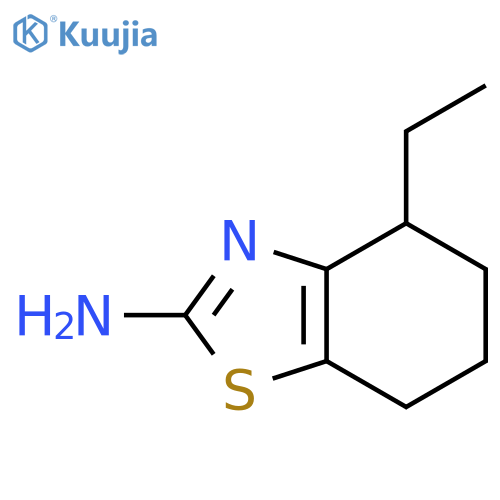

Cas no 1131905-51-5 (4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)

1131905-51-5 structure

商品名:4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS番号:1131905-51-5

MF:C9H14N2S

メガワット:182.285860538483

CID:4572348

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- 2-Benzothiazolamine, 4-ethyl-4,5,6,7-tetrahydro-

-

- インチ: 1S/C9H14N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h6H,2-5H2,1H3,(H2,10,11)

- InChIKey: QXHZMZAJAOXCIZ-UHFFFAOYSA-N

- ほほえんだ: S1C2CCCC(CC)C=2N=C1N

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64289-5.0g |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 5.0g |

$2152.0 | 2023-07-06 | |

| Enamine | EN300-64289-10.0g |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 10.0g |

$3191.0 | 2023-07-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053898-1g |

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 1g |

¥3717.0 | 2023-04-05 | |

| Enamine | EN300-64289-0.05g |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 0.05g |

$174.0 | 2023-07-06 | |

| Enamine | EN300-64289-0.5g |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 0.5g |

$579.0 | 2023-07-06 | |

| Enamine | EN300-64289-2.5g |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 2.5g |

$1454.0 | 2023-07-06 | |

| Aaron | AR01A9V9-2.5g |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 2.5g |

$2025.00 | 2023-12-16 | |

| Aaron | AR01A9V9-50mg |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| Aaron | AR01A9V9-100mg |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 100mg |

$379.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324089-50mg |

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

1131905-51-5 | 95% | 50mg |

¥4665.00 | 2024-08-09 |

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1131905-51-5 (4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量